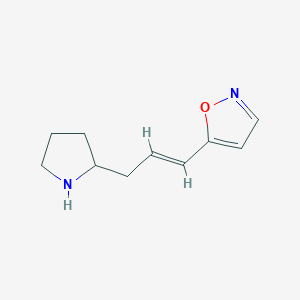
(E)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a pyrrolidine ring attached to a prop-1-en-1-yl group, which is further connected to an isoxazole ring. The (E) designation indicates the trans configuration of the double bond in the prop-1-en-1-yl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole typically involves the following steps:
Formation of the Pyrrolidine Derivative: The starting material, pyrrolidine, undergoes a reaction with an appropriate aldehyde or ketone to form the corresponding pyrrolidine derivative.
Formation of the Isoxazole Ring: The pyrrolidine derivative is then reacted with hydroxylamine to form an oxime, which undergoes cyclization to form the isoxazole ring.
Formation of the Prop-1-en-1-yl Group: The final step involves the formation of the prop-1-en-1-yl group through a Wittig reaction or similar method, ensuring the (E) configuration of the double bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(E)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazoles or pyrrolidines.
科学的研究の応用
(E)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of (E)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole: Lacks the (E) configuration.
5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)oxazole: Contains an oxazole ring instead of an isoxazole ring.
5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)thiazole: Contains a thiazole ring instead of an isoxazole ring.
Uniqueness
(E)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole is unique due to its specific configuration and the presence of both the pyrrolidine and isoxazole rings. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
5-[(E)-3-pyrrolidin-2-ylprop-1-enyl]-1,2-oxazole |
InChI |
InChI=1S/C10H14N2O/c1(3-9-4-2-7-11-9)5-10-6-8-12-13-10/h1,5-6,8-9,11H,2-4,7H2/b5-1+ |
InChIキー |
YPOYUJMQUTVOQV-ORCRQEGFSA-N |
異性体SMILES |
C1CC(NC1)C/C=C/C2=CC=NO2 |
正規SMILES |
C1CC(NC1)CC=CC2=CC=NO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-1,5-diphenyl-1,2-dihydroimidazo[4,5-c]pyrazole](/img/structure/B12897486.png)
![4-Oxazolecarboxylic acid, 5-[2-(acetylamino)phenyl]-, methyl ester](/img/structure/B12897489.png)
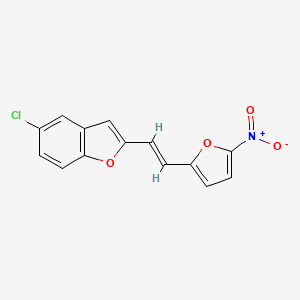
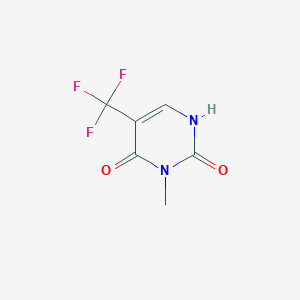
![2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one](/img/structure/B12897501.png)

![(Cis-3-(7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentyl)methanol](/img/structure/B12897527.png)
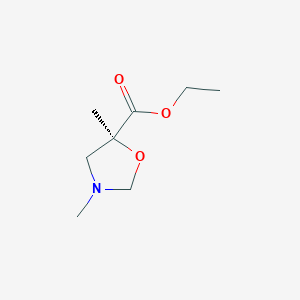
![5-Isoquinolinamine, N-[1-[(2-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12897551.png)
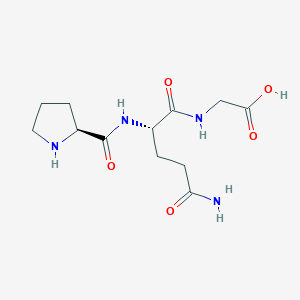
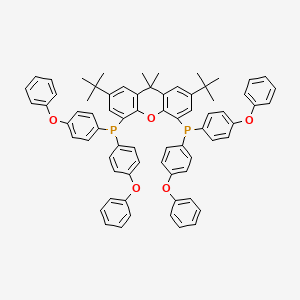
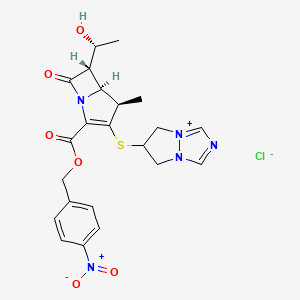
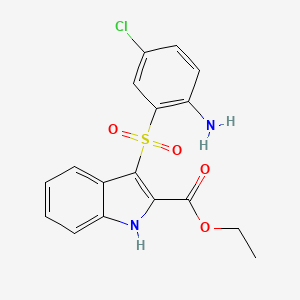
![Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl-](/img/structure/B12897596.png)
